Perillene

描述

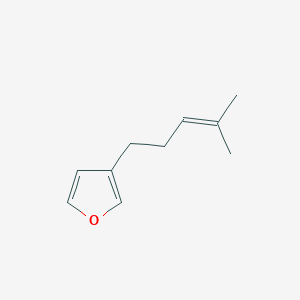

佩里兰是一种天然的单萜,由一个呋喃环和一个六碳同异戊二烯侧链组成。 它是从紫苏叶中提取的精油成分 。 佩里兰具有浓郁的柑橘花香,是多种植物精油中的微量成分 .

准备方法

合成路线和反应条件

佩里兰可以通过一系列涉及环氧化物形成、裂解和氧化的反应从β-月桂烯合成 。 β-月桂烯向佩里兰的转化涉及月桂烯环氧化物裂解生成月桂烯二醇,然后氧化和脱水生成佩里兰 .

工业生产方法

佩里兰的工业生产涉及从紫苏叶中提取精油。 提取方法包括蒸汽蒸馏,它通常用于获得佩里兰和其他精油成分 。 此外,已经探索了使用平菇的深层培养的生物技术方法来生产佩里兰 .

化学反应分析

反应类型

佩里兰会发生各种化学反应,包括:

氧化: 佩里兰可以被氧化形成α, α-酰基内酯和其他氧化降解产物.

还原: 涉及佩里兰的还原反应不太常见,但可以针对特定应用进行探索。

取代: 佩里兰可以发生取代反应,尤其是在存在合适的催化剂和试剂的情况下。

常用试剂和条件

形成的主要产物

氧化产物: α, α-酰基内酯和其他氧化降解产物.

取代产物: 取决于所用试剂和条件的各种取代衍生物.

科学研究应用

Chemical Properties of Perillene

This compound is characterized as a neutral, hydrophobic molecule that is insoluble in water. It appears as a clear, colorless oil with a woody and floral aroma, making it suitable for fragrance applications in the cosmetic and food industries .

This compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications. Research indicates its potential in treating conditions such as inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

Research highlights this compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Neuroprotective Effects

This compound has shown promise in neuroprotection by reducing oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, which suggests its potential use in treating infections .

Table 2: Summary of Pharmacological Activities of this compound

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress | |

| Antimicrobial | Inhibition of pathogenic growth |

Culinary Applications

In culinary contexts, this compound is valued for its flavoring properties. It is commonly used in Asian cuisines, particularly in dishes featuring Perilla frutescens, enhancing both taste and aroma.

Flavoring Agent

This compound's unique flavor profile makes it an attractive option for use in food products such as sauces, marinades, and snacks .

Preservation

Due to its antimicrobial properties, this compound can also serve as a natural preservative in food products, extending shelf life while maintaining flavor integrity .

Cosmetic Applications

The cosmetic industry utilizes this compound for its fragrance and potential skin benefits.

Fragrance Component

This compound's pleasant aroma makes it a popular ingredient in perfumes and scented products .

Skin Health

Research indicates that this compound may contribute to skin health through its anti-inflammatory and antioxidant properties, making it suitable for inclusion in skincare formulations .

Case Studies

Several studies have highlighted the efficacy of this compound across various applications:

- Anti-inflammatory Study : A study published in Medicinal Plant Biology demonstrated that this compound significantly reduced inflammation markers in animal models .

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in breast cancer cells through the activation of specific pathways .

- Neuroprotection : Research showed that this compound reduced neuroinflammation and oxidative stress in models of Alzheimer's disease, suggesting its potential role as a therapeutic agent .

作用机制

佩里兰通过各种分子靶点和途径发挥其作用。 据发现,它会在昆虫触角中引起不同的电生理反应,表明其作为宿主搜索行为中的化学信号的作用 。 此外,佩里兰的抗菌和抗肿瘤作用归因于其与特定细胞靶点和途径的相互作用 .

相似化合物的比较

类似化合物

佩里醛: 紫苏中发现的另一种具有类似化学性质的单萜.

玫瑰呋喃: 一种结构异构的呋喃单萜,从类似的起始材料合成.

茄碱呋喃: 一种具有类似生物遗传起源的类胡萝卜素呋喃.

佩里兰的独特性

佩里兰因其独特的化学结构而独树一帜,赋予其浓郁的柑橘花香。 它作为防御性异种物的角色以及其在昆虫中的独特电生理反应进一步突出了其独特性 .

生物活性

Perillene, a monoterpene derived from the plant Perilla frutescens, has garnered significant attention for its diverse biological activities. This article provides an overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure as a cyclic monoterpene, which contributes to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 138.22 g/mol. The compound is known for its pleasant aroma and is often used in flavoring and fragrance.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect has been observed in various in vitro studies where this compound was shown to modulate immune responses.

3. Anticancer Potential

- Several studies have reported the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that this compound inhibited the growth of human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

4. Neuroprotective Effects

- This compound exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit tau protein hyperphosphorylation and reduce oxidative stress in neuronal cells .

5. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing natural preservatives or therapeutic agents against infections .

The biological activities of this compound are attributed to several mechanisms:

- Scavenging Free Radicals: this compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Modulation of Signaling Pathways: this compound influences various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Inhibition of Enzymatic Activity: It can inhibit enzymes involved in inflammatory processes and cancer progression, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

3-(4-methylpent-3-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGKCOFXDHYSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=COC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202167 | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-52-6 | |

| Record name | Perillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of perillene?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic analyses, they often utilize GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , ] to identify and quantify this compound in complex mixtures, such as essential oils. NMR (Nuclear Magnetic Resonance) data might be available in specialized databases or require dedicated spectroscopic investigation.

Q3: What are the natural sources of this compound?

A3: this compound is found in the essential oils of various plants, notably Perilla frutescens [, ], Elsholtzia ciliata [, ], and Citrus grandis []. It has also been identified in the volatile profiles of Rosa banksiae varieties [], Caragana species [], and Florence fennel [], among others [, , , , , ].

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Perilla frutescens involves specific genes (N, Fr1, and Fr5) that control the conversion of precursors like trans-citral []. In Pleurotus ostreatus, a fungus capable of biotransforming β-myrcene into this compound, the pathway involves epoxidation and subsequent ring opening of β-myrcene, leading to the formation of α-acaridiol, which is further oxidized to this compound [, ].

Q5: Are there synthetic routes to produce this compound?

A5: Yes, several synthetic methods have been developed for this compound. These include:

- Alkylation of 3-bromofuran []

- Bioconversion of β-myrcene using Pleurotus ostreatus [, ]

- Synthesis from methallyl alcohol and prenyl chloride []

- Radical cyclization of 2-bromo-1-ethoxyethyl alk-2-ynyl ethers []

- Synthesis via unsaturated lactones from non-furanoid intermediates []

- Reductive annulation of 1,1,1-trichloroethyl propargyl ethers []

- Reactions of α-oxo ketene dithioacetals with dimethylsulfonium methylide []

- Regio-controlled prenylation of 3-furylmethylmagnesium bromide in the presence of copper(I) iodide []

- Li2CuCl4-catalyzed cross-coupling reaction of allylic carbonates []

- A convenient synthesis utilizing 3-alkyl- and 3-alkenylfurans []

Q6: What is the odor profile of this compound?

A6: this compound possesses a unique flowery citrus-like aroma []. It is often described as having a peppery, citrusy, and slightly woody scent.

Q7: How does the structure of this compound relate to its odor?

A7: Studies comparing furans and thiophenes related to rose furan and this compound revealed that the difference in odor between the furan and thiophene analogs is surprisingly small, particularly for this compound and thiothis compound []. This suggests that the furan ring system is crucial for the characteristic odor, while the oxygen-sulfur exchange has a minor impact. The position and structure of the side chain also play a role in odor, but their influence seems less significant within the compared compounds [].

Q8: Does this compound exhibit any biological activity?

A8: While the provided research focuses primarily on this compound's occurrence, synthesis, and aroma, some studies suggest potential biological roles:

- Insect Attraction: this compound, along with other volatiles, was found to attract the apple blossom weevil (Anthonomus pomorum) to apple tree buds, suggesting its role as a potential chemical cue for host-searching behavior [].

- Insect Repellent: Conversely, this compound was identified as a potential repellent for Chlorophorus caragana, a trunk borer, highlighting the context-dependent nature of its biological activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。